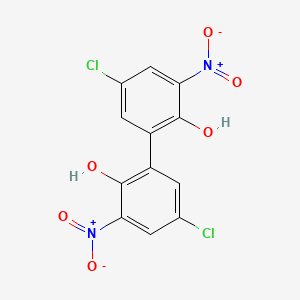

Niclofolan

Overview

Description

Niclofolan, also known as Bayer 9015 or Bilevon, is a biphenyl anthelmintic compound . It is used orally for the treatment of Fasciola hepatica infection . The therapy with Niclofolan has shown to eliminate eggs from the feces and normalize eosinophil counts, liver enzymes, and Fasciola titers, suggesting eradication of biliary flukes .

Molecular Structure Analysis

Niclofolan has a molecular formula of C12H6Cl2N2O6 and a molecular weight of 345.09 g/mol . Its IUPAC name is 4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)-6-nitrophenol .Physical And Chemical Properties Analysis

Niclofolan has a density of 1.7±0.1 g/cm3 . Its boiling point is 424.9±45.0 °C at 760 mmHg . The compound has a molar refractivity of 77.5±0.3 cm3 . It has 8 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications

Antiviral Agent

Field

Application

Niclosamide has been identified as a broad-range antiviral agent targeting acidified endosomes . It has potential applications against pH-dependent respiratory viruses, including influenza virus and human rhinoviruses .

Methods

Niclosamide neutralizes acidic membrane-bounded compartments. It acts as a protonophore, both in vesicles isolated from cells, and protein-free liposome assays .

Results

Niclosamide blocked rhinovirus infections synergistically with the proton ATPase inhibitor bafilomycin A1 .

Treatment for COVID-19

Field

Application

Niclosamide has the potential to treat a broad range of viral infections, including COVID-19, if local bioavailability is optimized as mucin-penetrating solutions that can reach the underlying epithelial cells .

Methods

The pH-dependence of supernatant concentrations and dissolution rates of niclosamide were measured in buffered solutions by UV/Vis-spectroscopy . Optical-microscopy was used to observe the morphologies of original, converted and precipitated niclosamide .

Results

Niclosamide from different suppliers had different polymorphs resulting in different dissolution behavior . Given niclosamide’s activity as a host cell modulator, optimized niclosamide solutions could represent universal prophylactic nasal and early treatment throat sprays against COVID-19, its more contagious variants, and other respiratory viral infections .

Control of Invasive Species

Field

Application

Niclosamide is effective in killing invasive zebra mussels in cool waters .

Methods

Not specified.

Results

Treatment for Enzalutamide-Resistant Prostate Cancer

Field

Application

Niclosamide effectively downregulates androgen receptor variants (AR-Vs) for treating enzalutamide and abiraterone-resistant prostate cancer . However, the poor pharmaceutical properties of niclosamide due to its solubility and metabolic instability have limited its clinical utility as a systemic treatment for cancer .

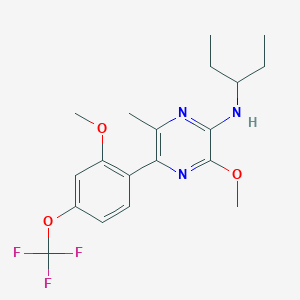

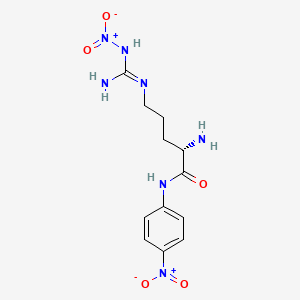

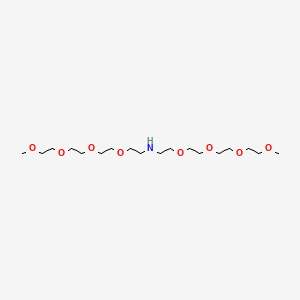

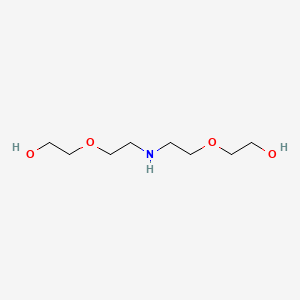

Methods

A novel series of niclosamide analogs was prepared to systematically explore the structure–activity relationship and identify active AR-Vs inhibitors with improved pharmaceutical properties based on the backbone chemical structure of niclosamide .

Results

Several of the niclosamide analogs exhibited equivalent or improved anti-proliferation effects in LNCaP95 and 22RV1 cell lines .

Treatment for Various Human Diseases

Field

Application

Niclosamide is a promising therapeutic player in various human diseases, including cancer . It has shown potential in treating diseases beyond parasitic diseases, which include metabolic diseases, immune system diseases, bacterial and viral infections, asthma, arterial constriction, myopia, and cancer .

Results

Molluscicide in the Control of Schistosomiasis

Field

Application

Niclosamide is used as a molluscicide in the control of schistosomiasis .

Results

Nasal and Throat Sprays for COVID-19

Field

Application

Niclosamide can be used to create potentially approvable oral and nasal sprays against COVID-19 and other respiratory infections . It has the potential to treat a broad range of viral infections if local bioavailability is optimized as mucin-penetrating solutions that can reach the underlying epithelial cells .

Methods

The pH-dependence of supernatant concentrations and dissolution rates of niclosamide were measured in buffered solutions by UV/Vis-spectroscopy . Optical microscopy was used to observe the morphologies of original, converted and precipitated niclosamide .

Results

Clinical Trials for COVID-19

Field

Application

Niclosamide is being tested in clinical trials for its effectiveness in reducing the duration of COVID-19 contagiousness and symptoms in children and adolescents and pregnant women, and in preventing the disease in those who are exposed to COVID-19 .

Safety And Hazards

properties

IUPAC Name |

4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O6/c13-5-1-7(11(17)9(3-5)15(19)20)8-2-6(14)4-10(12(8)18)16(21)22/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULACPAEUUWKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023249 | |

| Record name | Menichlopholan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niclofolan | |

CAS RN |

10331-57-4 | |

| Record name | 5,5′-Dichloro-3,3′-dinitro[1,1′-biphenyl]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10331-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclofolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010331574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menichlopholan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niclofolan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOFOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KFT81F6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

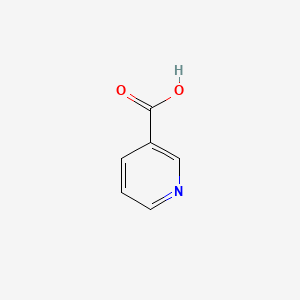

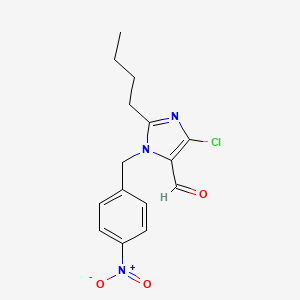

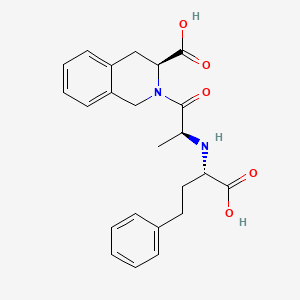

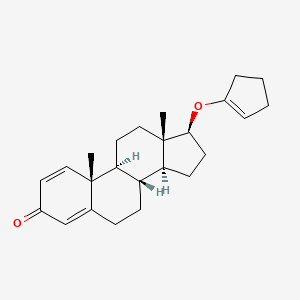

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.